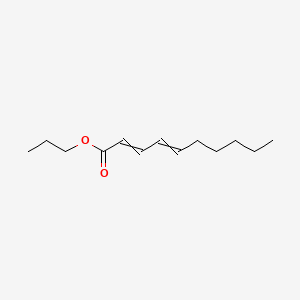

Propyl deca-2,4-dienoate

Description

Structure

3D Structure

Properties

CAS No. |

28316-62-3 |

|---|---|

Molecular Formula |

C13H22O2 |

Molecular Weight |

210.31 g/mol |

IUPAC Name |

propyl (2E,4Z)-deca-2,4-dienoate |

InChI |

InChI=1S/C13H22O2/c1-3-5-6-7-8-9-10-11-13(14)15-12-4-2/h8-11H,3-7,12H2,1-2H3/b9-8-,11-10+ |

InChI Key |

RKDOXCGYGLYOBV-QNRZBPGKSA-N |

SMILES |

CCCCCC=CC=CC(=O)OCCC |

Isomeric SMILES |

CCCCC/C=C\C=C\C(=O)OCCC |

Canonical SMILES |

CCCCCC=CC=CC(=O)OCCC |

density |

0.913-0.919 |

Other CAS No. |

84788-08-9 |

physical_description |

colourless to light pale yellow liquid; Bartlett pear aroma |

Pictograms |

Irritant |

solubility |

Soluble in fat; Insoluble in water soluble (in ethanol) |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for Propyl Deca 2,4 Dienoate

Conventional Synthetic Methodologies

Conventional approaches to synthesizing Propyl deca-2,4-dienoate typically involve the direct esterification of the corresponding carboxylic acid or a multi-step process suitable for large-scale production.

The most common and direct method for preparing this compound is the acid-catalyzed esterification of deca-2,4-dienoic acid with propanol (B110389). This reaction, a classic example of Fischer esterification, involves heating the carboxylic acid and alcohol in the presence of a strong acid catalyst.

Mechanism: The reaction proceeds via a nucleophilic acyl substitution. The acid catalyst (typically sulfuric acid or p-toluenesulfonic acid) protonates the carbonyl oxygen of the deca-2,4-dienoic acid, increasing its electrophilicity. google.com A molecule of propanol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule lead to the formation of the propyl ester.

Yield Optimization: Fischer esterification is an equilibrium process. To optimize the yield of this compound, the equilibrium must be shifted toward the products. This is typically achieved by:

Using an excess of one reactant: Propanol is often used in excess, serving as both a reactant and the solvent.

Removing water as it forms: This is commonly accomplished by azeotropic distillation using a Dean-Stark apparatus.

Under optimized conditions, which involve heating the reactants under reflux at 120–150°C with continuous water removal, yields of approximately 80–90% can be achieved. Reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or by titrating the remaining acid. After the reaction, the mixture is neutralized, and the final ester is purified by fractional distillation.

| Parameter | Condition | Purpose | Reference |

| Reactants | Deca-2,4-dienoic acid, Propanol | Formation of the ester | |

| Catalyst | Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) | To protonate the carbonyl and increase reactivity | |

| Temperature | 120–150°C (Reflux) | To provide activation energy for the reaction | |

| Yield Enhancement | Use of excess propanol and removal of water (Dean-Stark) | To shift equilibrium towards product formation (Le Chatelier's Principle) | |

| Typical Yield | ~80–90% |

For large-scale industrial production, a two-step synthesis is often employed. This process begins with a more readily available precursor than deca-2,4-dienoic acid.

Step 1: Oxidation of deca-2,4-diene The first step involves the oxidation of deca-2,4-diene to create the key intermediate, deca-2,4-dienoic acid. This oxidation is carried out in an acidic aqueous medium using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃). Careful control of reaction conditions is necessary to prevent over-oxidation or cleavage of the carbon chain.

Step 2: Esterification The deca-2,4-dienoic acid produced in the first step is then esterified with propanol. In an industrial setting, this is often performed in a pressure reactor at elevated temperatures (140–150°C) with a sulfuric acid catalyst. The use of a pressure reactor allows the reaction to be conducted at temperatures above the normal boiling point of the alcohol, increasing the reaction rate.

Process Engineering and Analysis: A key aspect of this industrial process is efficiency and sustainability. This includes the recovery and recycling of the sulfuric acid catalyst, which can be achieved through neutralization and filtration. The final product, this compound, is purified to a high degree via vacuum distillation, typically at 80–85°C and 0.3 Torr. Intermediate analysis after the oxidation step is crucial to ensure the deca-2,4-dienoic acid is of sufficient purity for the subsequent esterification.

Advanced and Stereocontrolled Synthetic Strategies

The sensory properties of this compound are highly dependent on the stereochemistry of its two double bonds, with the (2E,4Z) isomer being particularly noted for its pear aroma. researchgate.netorgsyn.org This has driven the development of advanced synthetic methods that offer control over the formation of specific geometric isomers.

An innovative approach combines the isomerization of a non-conjugated diene with esterification in a single step using a heterogeneous catalyst. This method provides an efficient route to the desired conjugated system.

A notable example involves the use of alumina (B75360) (Al₂O₃) to synthesize ethyl (2E,4Z)-2,4-decadienoate, a closely related compound. orgsyn.orgoup.com This strategy has been adapted for propyl esters. The process starts with deca-3,4-dienoic acid, which is reacted with propanol in a solvent like hexane (B92381) under a nitrogen atmosphere. Preheated alumina is added to the mixture, which is stirred at a moderate temperature (25–40°C). The alumina surface facilitates a stereoselective rearrangement of the 3,4-diene to the (2E,4Z)-2,4-dienoate system while simultaneously catalyzing the esterification. oup.com This method is highly efficient, affording yields of 82–91% after vacuum distillation. The use of a solid, heterogeneous catalyst simplifies purification, as the catalyst can be easily removed by filtration.

| Starting Material | Catalyst | Key Transformation | Product Isomer | Reference |

| Deca-3,4-dienoic acid | Alumina (Al₂O₃) | Isomerization and Esterification | (2E,4Z)-deca-2,4-dienoate | oup.com |

| Polyenoic Fatty Esters | Potassium tert-butoxide | Conjugation Isomerization | cis, trans conjugated dienoate | jst.go.jp |

The construction of the C10 conjugated diene backbone is a critical part of the synthesis. Carbonyl olefination reactions are powerful tools for forming the carbon-carbon double bonds required for the diene system with varying degrees of stereocontrol. mdpi.comnih.gov These methods typically build the diene skeleton in a precursor molecule, such as an aldehyde, which is then converted to the final ester.

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a widely used modification of the Wittig reaction that employs phosphonate-stabilized carbanions. wikipedia.orgconicet.gov.ar These carbanions are more nucleophilic and less basic than the ylides used in the traditional Wittig reaction. wikipedia.org The HWE reaction is renowned for its ability to produce predominantly (E)-alkenes, making it a valuable tool for stereocontrolled synthesis. wikipedia.orgresearchgate.net However, its stereoselectivity can be limited for certain isomer syntheses, and it is not always effective for generating (Z,E) or (Z,Z) dienes with high purity. pnas.orgresearchgate.net

Wittig Reaction: The classic Wittig reaction involves the reaction of a phosphorus ylide with an aldehyde or ketone. thieme-connect.demasterorganicchemistry.com While versatile, a significant drawback is the production of a stoichiometric amount of triphenylphosphine (B44618) oxide, which can complicate purification. nih.gov The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide; stabilized ylides tend to give (E)-alkenes, while non-stabilized ylides typically yield (Z)-alkenes. thieme-connect.de Tandem oxidation-Wittig reaction sequences have been developed for the synthesis of related dienoates. researchgate.net The Bestmann ylide, (triphenylphosphoranylidene)ketene, is a particularly useful reagent that can couple an alcohol and an α,β-unsaturated aldehyde in a three-component reaction to directly form dienoates. beilstein-journals.org

Achieving high stereoisomeric purity is a significant challenge in the synthesis of dienoate esters. mdpi.compnas.org Modern synthetic chemistry has developed highly selective catalytic methods to address this, and advanced separation techniques are employed to isolate pure isomers.

Stereoselective Synthesis:

Palladium-Catalyzed Cross-Coupling: Reactions such as the Negishi and Suzuki couplings have proven highly effective for the stereoselective synthesis of conjugated dienes. mdpi.compnas.org By choosing appropriate vinyl halide and organometallic precursors, it is possible to synthesize all four stereoisomers of related dienyl esters with ≥98% isomeric purity. pnas.orgresearchgate.net For instance, Fe-catalyzed cross-coupling of a chloropentadienoate with a Grignard reagent provides a stereoselective route to methyl (2E,4Z)-deca-2,4-dienoate. researchgate.net

Metathesis Reactions: Ene-diene cross metathesis offers a pathway to substituted (2Z,4E)-dienyl esters. nih.gov These reactions, often using Grubbs-type ruthenium catalysts, can proceed with good yields and high stereoselectivity, retaining the Z-geometry of one double bond while forming a new E-configured double bond. nih.gov

Isomer Separation: When a synthesis produces a mixture of stereoisomers, their separation is essential. researchgate.net Due to the similar physical properties of geometric isomers, this can be challenging.

Fractional Distillation: In some cases, isomers can be separated by careful fractional distillation under reduced pressure. pnas.org

Chromatography: This is the most powerful method for isomer separation. Silver ion chromatography (Ag+-HPLC) is particularly effective for separating cis/trans isomers of unsaturated esters. patentcut.comresearchgate.net The silver ions immobilized on the stationary phase interact differently with the π-electrons of the E and Z double bonds, allowing for their separation. patentcut.com

Biocatalytic Transformations and Enzymatic Routes to Analogs

The production of flavor and fragrance esters, including analogs of this compound, is increasingly utilizing biocatalytic methods due to their high specificity and environmentally friendly nature. acs.org Enzymes, particularly lipases, are at the forefront of this biotechnological approach. acs.orgfoodsafety.institute

Lipases (EC 3.1.1.3) are highly efficient biocatalysts for esterification reactions, capable of synthesizing ester bonds between an alcohol and a carboxylic acid under mild conditions. acs.orgfoodsafety.institute Lipases derived from the yeast Candida antarctica (often immobilized and known as Novozym 435) are among the most widely used for producing flavor esters. acs.org Research has demonstrated the synthesis of ethyl (2E,4Z)-deca-2,4-dienoate, a close analog of this compound, through the enzymatic transesterification of other esters of deca-2,4-dienoic acid with ethanol (B145695), catalyzed by Candida antarctica lipase (B570770). smolecule.comgoogle.com This highlights a viable enzymatic route for producing such conjugated dienoates.

Beyond lipases, other enzymatic pathways are being explored for the synthesis of α,β-unsaturated esters, the chemical class to which this compound belongs. Chemo-enzymatic approaches combine biological and chemical steps to create novel synthetic routes. For instance, carboxylic acid reductases (CARs) can reduce various carboxylic acids to their corresponding aldehydes. beilstein-journals.org These aldehydes can then be used in subsequent chemical reactions, like the Wittig reaction, to produce α,β-unsaturated esters with a two-carbon chain extension. beilstein-journals.orgbeilstein-journals.org This demonstrates a powerful strategy for creating diverse unsaturated esters from abundant fatty acid precursors. beilstein-journals.org

Furthermore, enzymes such as ene-reductases from the Old Yellow Enzyme (OYE) family are used for the stereoselective reduction of carbon-carbon double bonds in α,β-unsaturated compounds, offering pathways to chiral building blocks. rsc.org While not a direct synthesis of the dienoate, this shows the potential of biocatalysis to modify and create specific isomers of related unsaturated molecules.

Principles of Green Chemistry in this compound Synthesis

The synthesis of this compound and its analogs can be evaluated through the lens of green chemistry, which aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Biocatalytic routes align closely with these principles. acs.org

Enzymatic synthesis, particularly using lipases, offers several advantages over traditional chemical methods:

Mild Reaction Conditions : Enzymes operate effectively at moderate temperatures and atmospheric pressure, reducing the energy consumption required for high-heat reflux. acs.org

High Selectivity : Enzymes exhibit high chemo-, regio-, and enantioselectivity, leading to the formation of a specific desired product with fewer byproducts. acs.org This minimizes waste and simplifies purification processes.

Reduced Use of Hazardous Chemicals : Biocatalytic methods avoid the need for strong, corrosive acid catalysts like sulfuric acid and potentially harmful organic solvents. foodsafety.institute Reactions can often be performed in aqueous environments or greener solvent systems. beilstein-journals.org

Biodegradability : Enzymes are biodegradable catalysts, posing less of an environmental burden compared to heavy metal or acid catalysts. acs.org

An innovative approach that embodies green chemistry principles is the use of switchable ionic liquids as a medium for enzymatic ester synthesis. rsc.org A process has been developed where an immobilized lipase catalyzes the esterification in an ionic liquid at a slightly elevated temperature (e.g., 50°C), where the medium is a homogeneous liquid. rsc.org Upon cooling to room temperature, the system solidifies, allowing the liquid ester product to be easily separated from the solid catalyst/ionic liquid phase through simple centrifugation. This system allows for the reuse of the enzyme and the ionic liquid for multiple cycles with minimal loss of activity, showcasing a clean and efficient production and separation process. rsc.org

In contrast, conventional acid-catalyzed esterification requires high temperatures and strong acids, which are energy-intensive and pose handling risks. While effective, these methods are generally considered less "green" than their enzymatic counterparts.

Interactive Data Table: Comparison of Synthetic Routes

| Feature | Acid-Catalyzed Esterification | Alumina-Catalyzed Isomerization | Lipase-Catalyzed Esterification (Analog) |

| Method Type | Chemical | Chemical | Biocatalytic |

| Catalyst | Sulfuric acid (H₂SO₄) or PTSA | Alumina (Al₂O₃) | Immobilized Lipase (Candida antarctica) acs.orgsmolecule.com |

| Reactants | Deca-2,4-dienoic acid, Propanol | Deca-3,4-dienoic acid, Propanol | Deca-2,4-dienoate ester, Ethanol smolecule.com |

| Conditions | High Temperature (Reflux) | Mild Temperature (25-40°C) | Mild Temperature (~50°C) rsc.org |

| Reported Yield | Variable (equilibrium-dependent) | 82-91% | Up to 100% (optimized) rsc.org |

| Green Aspects | Energy-intensive; uses corrosive acids. | Milder conditions than acid catalysis. | Mild conditions, biodegradable catalyst, high selectivity, reusable system possible. acs.orgrsc.org |

Chemical Reactivity and Mechanistic Transformation Studies of Propyl Deca 2,4 Dienoate

Oxidative Transformations: Pathways and Products

The conjugated diene structure of propyl deca-2,4-dienoate makes it susceptible to oxidative cleavage and addition reactions. The specific products formed are highly dependent on the nature of the oxidizing agent and the reaction conditions employed. Strong oxidizing agents can lead to the cleavage of the carbon-carbon double bonds.

Common oxidizing agents such as potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃) are known to react with alkene systems. smolecule.com In the context of this compound, these reactions can be expected to yield a mixture of aldehydes and carboxylic acids as the double bonds are broken. For instance, a two-step industrial synthesis for related esters involves the oxidation of a diene precursor to a dienoic acid using reagents like KMnO₄. Furthermore, studies on the oxidative cyclization of similar 1,5-diene systems using potassium permanganate have shown the formation of cyclic ether diols, suggesting that under specific conditions, intramolecular cyclization can compete with simple cleavage. soton.ac.uk Another oxidative pathway demonstrated for related diene carboxylates involves peroxymercuriation followed by demercuriation to yield 1,2-dioxolane structures. ucl.ac.uk

Table 1: Oxidative Transformation Pathways An interactive data table is available in the digital version of this article.

| Oxidizing Agent/Method | Expected Product(s) | Reaction Pathway |

|---|---|---|

| Potassium Permanganate (KMnO₄) | Carboxylic Acids, Aldehydes | Oxidative cleavage of C=C bonds. |

| Chromium Trioxide (CrO₃) | Carboxylic Acids, Aldehydes | Oxidative cleavage of C=C bonds. |

| Potassium Permanganate (controlled) | Tetrahydrofuran-diols | Asymmetric oxidative cyclization. soton.ac.uk |

Reductive Hydrogenation and Saturated Analog Formation

The unsaturated carbon-carbon bonds in this compound can be readily saturated through reductive hydrogenation. smolecule.com This transformation is typically achieved via catalytic hydrogenation, a process where hydrogen gas (H₂) is added across the double bonds in the presence of a metal catalyst.

The most common catalyst for this type of reaction is palladium on carbon (Pd/C). smolecule.com The reaction converts the conjugated diene into a fully saturated alkyl chain. The complete hydrogenation of this compound results in the formation of its saturated analog, propyl decanoate. This reaction effectively removes the geometric isomerism and the specific reactivity associated with the conjugated system. While selective reduction of one of the two double bonds is theoretically possible, it can be challenging to control, with studies on similar dienes showing that over-reduction is a common outcome. wgtn.ac.nz

Table 2: Reductive Hydrogenation of this compound An interactive data table is available in the digital version of this article.

| Reaction Type | Catalyst | Reagent | Product |

|---|

Ester Hydrolysis and Transesterification Reactions

The ester functional group in this compound is a key site for nucleophilic acyl substitution, primarily through hydrolysis and transesterification reactions.

Ester Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed. Acid-catalyzed hydrolysis, typically performed in the presence of water and a strong acid catalyst, is an equilibrium process that breaks the ester linkage to yield the parent carboxylic acid (deca-2,4-dienoic acid) and the corresponding alcohol (propanol). gauthmath.com Studies on structurally related esters have confirmed that hydrolysis is a significant metabolic pathway in biological systems as well. ucanr.edu

Transesterification: This reaction involves the exchange of the propyl group for a different alkyl group from another alcohol. The process can be catalyzed by acids or bases, with base-catalyzed transesterification (e.g., using sodium methoxide) often being faster and more irreversible. For example, a patent describes the isomerization and potential transesterification of a related ethyl ester in the presence of sodium ethoxide. google.com Additionally, enzymatic transesterification using lipases, such as those from Candida antarctica, has been shown to be an effective method for preparing various deca-2,4-dienoate esters, suggesting this compound could be both a substrate and a product in such biocatalytic systems. smolecule.com

Table 3: Hydrolysis and Transesterification Reactions An interactive data table is available in the digital version of this article.

| Reaction Type | Reagents/Catalyst | Products |

|---|---|---|

| Acid-Catalyzed Hydrolysis | H₃O⁺ (aq) | Deca-2,4-dienoic acid, Propanol (B110389). gauthmath.com |

| Base-Catalyzed Transesterification | CH₃ONa / CH₃OH | Methyl deca-2,4-dienoate, Propanol. |

Geometric Isomerization Pathways and Equilibrium

The presence of two double bonds at the C2 and C4 positions allows for the existence of multiple geometric isomers of this compound, most notably the (2E,4Z) and (2E,4E) isomers. wikipedia.orgflavscents.comthegoodscentscompany.com The geometry of these isomers is crucial, as it significantly influences their physical and biological properties. For instance, research on related esters has shown that the (2E,4Z) isomer is a potent kairomone for the codling moth, while the (2E,4E) isomer is far less attractive. researchgate.netacs.org

The interconversion between these isomers can be achieved under specific chemical conditions. An equilibrium can be established between the different geometric forms, and the position of this equilibrium can be influenced by catalysts or thermal energy. For example, it has been demonstrated that β-allenic esters, which are isomers of dienoates, can be rearranged stereoselectively into (2E,4Z)-dienoates using an alumina (B75360) catalyst. researchgate.net This resulting (2E,4Z) mixture can be further treated by heating with a catalyst like thiophenol to shift the equilibrium to favor the thermodynamically more stable (2E,4E) isomer. researchgate.net Similarly, treatment with a base such as sodium ethoxide can also facilitate the isomerization from a 3,4-dienoate precursor to a mixture of (2E,4Z) and (2E,4E) isomers. google.com

Table 4: Geometric Isomerization Pathways An interactive data table is available in the digital version of this article.

| Starting Material/Isomer | Catalyst/Conditions | Resulting Isomer(s) |

|---|---|---|

| β-Allenic Ester | Alumina (Al₂O₃) | Primarily (2E,4Z)-dienoate. researchgate.net |

| (2E,4Z)-Dienoate | Thiophenol, Heat | Primarily (2E,4E)-dienoate. researchgate.net |

Advanced Analytical Methodologies for Propyl Deca 2,4 Dienoate Characterization

Vibrational, Electronic, and Nuclear Magnetic Resonance Spectroscopy for Structural Confirmation and Isomer Differentiation

Spectroscopic techniques are fundamental in the unequivocal structural confirmation of Propyl deca-2,4-dienoate and the differentiation of its potential isomers. These methods probe the molecule's interaction with electromagnetic radiation, yielding distinct spectral fingerprints that are directly correlated to its specific bonding arrangements and electronic environment.

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques that measure the vibrational modes of a molecule. The absorption of IR radiation or the inelastic scattering of monochromatic light (Raman) corresponds to specific vibrational frequencies of the chemical bonds within this compound. The conjugated diene and ester functional groups give rise to characteristic and diagnostic absorption bands in the IR spectrum.

Key expected vibrational frequencies for this compound are detailed in the table below. The presence and position of these bands can confirm the integrity of the ester and conjugated system. For instance, the C=O stretching frequency is sensitive to conjugation, typically appearing at a lower wavenumber compared to a saturated ester. The C=C stretching vibrations of the conjugated system and the out-of-plane bending vibrations of the olefinic protons are crucial for confirming the presence and stereochemistry of the double bonds.

Interactive Data Table: Expected Infrared (IR) Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch | Conjugated Ester | 1715-1730 | Strong |

| C=C Stretch | Conjugated Diene | 1600-1650 | Medium to Strong |

| C-O Stretch | Ester | 1150-1250 | Strong |

| =C-H Bending (out-of-plane) | Alkene | 900-1000 | Strong |

| C-H Stretch | Alkyl | 2850-2960 | Medium to Strong |

Note: The exact positions of the absorption bands can be influenced by the specific isomeric form (e.g., (2E,4E), (2E,4Z), etc.) and the sample matrix.

Electronic Spectroscopy (UV-Visible)

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. This compound, with its conjugated π-electron system, is expected to exhibit strong absorption in the ultraviolet region. The position of the maximum absorption (λmax) is indicative of the extent of conjugation. This technique is particularly useful for quantitative analysis and for monitoring the stability of the conjugated system. The expected λmax for a conjugated dienoate system would be in the range of 230-260 nm.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the detailed structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide a wealth of information regarding the connectivity of atoms, the chemical environment of individual nuclei, and the stereochemistry of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound will display distinct signals for each unique proton in the molecule. The chemical shift (δ) of each signal is indicative of the electronic environment of the proton. Protons on the conjugated double bonds are expected to resonate in the downfield region (typically 5.5-7.5 ppm) due to the deshielding effect of the π-electron system. The coupling constants (J) between adjacent protons provide valuable information about the stereochemistry of the double bonds (e.g., trans vs. cis isomers).

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the ester group will appear at the most downfield position (around 165-175 ppm). The sp² hybridized carbons of the conjugated diene will resonate in the region of 115-150 ppm. The chemical shifts of the propyl and the remainder of the decyl chain carbons will be found in the upfield region.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for Propyl (2E,4E)-deca-2,4-dienoate

| ¹H NMR | ¹³C NMR | ||

| Assignment | Predicted δ (ppm) | Assignment | Predicted δ (ppm) |

| H2 | 5.8-6.0 | C1 (C=O) | 166-168 |

| H3 | 7.2-7.4 | C2 | 118-122 |

| H4 | 6.1-6.3 | C3 | 144-148 |

| H5 | 6.0-6.2 | C4 | 128-132 |

| Propoxy-CH₂ | 4.0-4.2 | C5 | 140-144 |

| Propoxy-CH₂ | 1.6-1.8 | Propoxy-CH₂ | 65-68 |

| Propoxy-CH₃ | 0.9-1.1 | Propoxy-CH₂ | 21-23 |

| Decyl Chain | 0.8-2.2 | Propoxy-CH₃ | 10-12 |

| Decyl Chain | 14-35 |

Note: These are predicted values and may vary based on the solvent and experimental conditions. The specific coupling patterns in the ¹H NMR spectrum are crucial for unambiguous assignment and isomer differentiation.

Advanced Chromatographic-Mass Spectrometric Techniques for Purity Assessment and Trace Analysis

The assessment of purity and the detection of trace-level impurities are critical aspects of quality control for flavor and fragrance compounds. The coupling of high-resolution chromatographic separation with sensitive mass spectrometric detection provides the necessary selectivity and sensitivity for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. The sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented.

Purity Assessment: A high-resolution capillary GC column can effectively separate this compound from other related substances, including isomers and potential by-products from its synthesis. The purity is determined by the relative peak area of the main component compared to the total area of all detected peaks.

Trace Analysis: For the detection of trace impurities, techniques such as selected ion monitoring (SIM) can be employed. In SIM mode, the mass spectrometer is set to detect only specific ions that are characteristic of the target analytes, thereby significantly enhancing the signal-to-noise ratio and lowering the limits of detection.

Liquid Chromatography-Mass Spectrometry (LC-MS)

While GC-MS is highly effective, LC-MS can be a valuable alternative, particularly for less volatile impurities or for samples that are not amenable to high temperatures. Reversed-phase HPLC can separate this compound and its impurities based on their polarity. The eluent is then introduced into the mass spectrometer, typically using atmospheric pressure ionization techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

High-Resolution Mass Spectrometry for Molecular Weight and Product Elucidation

High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise determination of the molecular weight and elemental composition of this compound. Unlike nominal mass measurements, HRMS can measure the mass-to-charge ratio (m/z) of an ion to several decimal places.

This high mass accuracy allows for the unambiguous determination of the elemental formula of the molecular ion. For this compound (C₁₃H₂₂O₂), the calculated monoisotopic mass is 210.16198 u. An experimental measurement within a few parts per million (ppm) of this value provides strong evidence for the correct elemental composition.

Interactive Data Table: High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Observed m/z (example) | Mass Accuracy (ppm) | Elemental Formula |

| [M+H]⁺ | 211.16926 | 211.1691 | -0.76 | C₁₃H₂₃O₂ |

| [M+Na]⁺ | 233.15121 | 233.1510 | -0.90 | C₁₃H₂₂O₂Na |

In addition to confirming the molecular formula, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for esters include the McLafferty rearrangement and alpha-cleavage, which can help to confirm the structure of the ester and the alkyl chain. The analysis of these fragment ions by HRMS can further solidify the structural assignment of the parent molecule and any detected impurities.

Structure Activity Relationship Sar Investigations of Propyl Deca 2,4 Dienoate and Its Analogs

Influence of Dienyl Moiety on Chemical Reactivity and Selectivity

The conjugated diene system within the deca-2,4-dienoate backbone is a key determinant of its chemical reactivity. This functionality predisposes the molecule to various pericyclic reactions, oxidation, and isomerization, with the specific outcomes being highly dependent on the diene's configuration and the electronic environment.

One of the most significant reactions of conjugated dienes is the Diels-Alder reaction, a [4+2] cycloaddition that forms a six-membered ring. For the reaction to occur, the diene must adopt an s-cis conformation. The equilibrium between the more stable s-trans and the reactive s-cis conformation is a critical factor influencing reaction rates. The alkyl chain and the propyl ester group of Propyl deca-2,4-dienoate can sterically influence this equilibrium.

The electronic nature of the dienyl moiety also plays a crucial role. The ester group acts as an electron-withdrawing group, which can influence the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies of the diene system. In a normal-demand Diels-Alder reaction, the diene reacts with an electron-deficient dienophile. The reactivity of dienoates like this compound can be modulated by altering the substitution pattern on the diene, which in turn modifies its electronic properties.

Studies on analogous conjugated dienoic esters, such as sorbate (B1223678) derivatives, have demonstrated that the stereochemistry of the diene significantly impacts the stereochemical outcome of the Diels-Alder reaction. The reaction is stereospecific, meaning the stereochemistry of the reactants is preserved in the product.

Furthermore, the conjugated diene system is susceptible to photoisomerization. Irradiation of (2E,4E)-dienoic esters can lead to a mixture of all four possible stereoisomers. However, the presence of catalysts can direct the isomerization towards a specific isomer. For instance, Lewis acids have been shown to catalyze the selective isomerization of conjugated dienoic esters. researchgate.net This susceptibility to isomerization is a critical consideration in both the synthesis and the application of this compound, as different stereoisomers can exhibit distinct biological activities.

The dienyl moiety is also a site for oxidation, which can lead to the degradation of the compound and a loss of biological activity. The presence of antioxidants can mitigate this process. The rate and products of oxidation are influenced by the specific configuration of the diene.

To illustrate the influence of the dienyl moiety on reactivity, the following table presents hypothetical relative reaction rates for the Diels-Alder reaction of this compound analogs with a model dienophile, maleic anhydride.

| Diene Analog | Dienyl Moiety Substitution | Relative Reaction Rate |

| This compound | Unsubstituted | 1.0 |

| Propyl 5-methyldeca-2,4-dienoate | Electron-donating group (methyl) | 2.5 |

| Propyl 5-chlorodeca-2,4-dienoate | Electron-withdrawing group (chloro) | 0.4 |

This table is generated for illustrative purposes based on established principles of Diels-Alder reactivity.

Stereochemical Determinants of Biological Recognition and Activity

Stereochemistry plays a pivotal role in the interaction of this compound with biological targets, such as olfactory receptors in insects. The precise three-dimensional arrangement of the molecule, dictated by the configuration of the double bonds within the dienyl moiety, is often crucial for a productive binding event.

For many insect pheromones containing a conjugated diene system, only one specific isomer is biologically active, while the others are inactive or can even be inhibitory. This high degree of selectivity is a hallmark of the lock-and-key or induced-fit models of receptor-ligand binding. The geometry of the diene determines the spatial positioning of the rest of the molecule, including the terminal alkyl chain and the propyl ester group, which may also be involved in critical interactions with the receptor.

The biological activity of different stereoisomers of a closely related compound, ethyl deca-2,4-dienoate (a known pear ester), highlights the importance of stereochemistry. The (2E,4Z)-isomer is a potent kairomone for the codling moth, while the other isomers are significantly less active. This suggests that the specific shape of the (2E,4Z)-isomer is complementary to the binding site of the insect's olfactory receptor.

The following table provides hypothetical biological activity data for the different stereoisomers of this compound against a model insect olfactory receptor.

| Stereoisomer of this compound | Receptor Activation (%) |

| (2E,4E) | 25 |

| (2Z,4E) | 15 |

| (2E,4Z) | 95 |

| (2Z,4Z) | 5 |

This table is generated for illustrative purposes to demonstrate the principle of stereochemical influence on biological activity, based on known activities of similar compounds.

In Silico Modeling for Structure-Activity Relationship Elucidation

In silico modeling provides powerful tools to investigate the structure-activity relationships of this compound and its analogs at a molecular level. These computational techniques can rationalize experimental observations and guide the design of new compounds with desired properties.

Quantitative Structure-Activity Relationship (QSAR) studies are a common approach. In a QSAR study, a statistical model is built to correlate the biological activity of a series of compounds with their physicochemical properties, which are represented by molecular descriptors. These descriptors can encode information about the molecule's steric, electronic, and hydrophobic properties. For a series of dienoate esters, descriptors could include the geometry of the diene, molecular shape indices, and quantum chemical parameters like HOMO and LUMO energies. A robust QSAR model can then be used to predict the biological activity of novel, untested analogs.

Molecular docking is another valuable in silico technique. If the three-dimensional structure of the biological target (e.g., an insect olfactory receptor) is known or can be modeled, docking simulations can be used to predict the preferred binding mode of different stereoisomers of this compound. These simulations calculate the binding energy for various poses of the ligand within the receptor's binding site. The results can provide insights into the specific molecular interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding and activity. This information can explain why one stereoisomer is more active than another.

For instance, a docking study might reveal that the (2E,4Z)-isomer of this compound can adopt a conformation that allows for optimal hydrophobic interactions between its alkyl chain and a hydrophobic pocket in the receptor, while the other isomers cannot achieve such a favorable orientation.

The following table presents hypothetical results from a molecular docking study of this compound isomers with a modeled insect olfactory receptor.

| Stereoisomer of this compound | Predicted Binding Energy (kcal/mol) | Key Interactions |

| (2E,4E) | -5.8 | Hydrophobic interactions |

| (2Z,4E) | -5.2 | Steric clash with residue TYR85 |

| (2E,4Z) | -8.5 | Hydrophobic interactions, H-bond with SER120 |

| (2Z,4Z) | -4.9 | Unfavorable steric interactions |

This table is generated for illustrative purposes to demonstrate the type of data obtained from in silico modeling.

By combining QSAR and molecular docking studies, a comprehensive understanding of the structure-activity relationships of this compound can be developed, facilitating the rational design of more potent and selective analogs.

Molecular and Biochemical Mechanisms of Action of Propyl Deca 2,4 Dienoate

Ligand-Receptor Interactions in Olfactory Perception

The perception of odor begins with the interaction of volatile molecules, such as Propyl deca-2,4-dienoate, with olfactory receptors (ORs) located on the surface of olfactory receptor neurons in the nasal cavity. These receptors are a large family of G protein-coupled receptors (GPCRs), with humans possessing approximately 400 functional types.

The interaction between an odorant molecule and an olfactory receptor is a highly specific process, often described by a "lock and key" model, where the three-dimensional structure of the odorant molecule fits into a specific binding pocket on the receptor protein. This binding event initiates a conformational change in the receptor, which in turn activates an intracellular signaling cascade. This cascade typically involves the activation of a G protein (Gαolf), which stimulates adenylyl cyclase to produce cyclic AMP (cAMP). The increase in cAMP opens cyclic nucleotide-gated ion channels, leading to an influx of cations and depolarization of the neuron. This electrical signal is then transmitted to the olfactory bulb in the brain, where the information is processed, leading to the perception of a specific smell.

While this compound is known to elicit a distinct pear aroma, the specific human olfactory receptors that it binds to have not been definitively identified in the scientific literature. Research on a closely related compound, ethyl (2E,4Z)-deca-2,4-dienoate, also known as pear ester, has shown that it acts as a ligand for the CpomOR3 olfactory receptor in the codling moth, highlighting the specificity of these interactions in insects. It is highly probable that one or more of the approximately 400 human olfactory receptors are responsible for the perception of this compound's characteristic scent, but further research is needed to identify these specific receptors and characterize their binding affinities.

| Step | Description |

|---|---|

| 1. Binding | An odorant molecule (e.g., this compound) binds to a specific Olfactory Receptor (OR) on an olfactory receptor neuron. |

| 2. G Protein Activation | The activated OR activates the G protein, Gαolf. |

| 3. Second Messenger Production | Gαolf activates adenylyl cyclase, which converts ATP to cyclic AMP (cAMP). |

| 4. Ion Channel Opening | cAMP binds to and opens cyclic nucleotide-gated ion channels. |

| 5. Depolarization | An influx of Na+ and Ca2+ ions depolarizes the neuron, generating an action potential. |

| 6. Signal Transmission | The action potential travels along the axon to the olfactory bulb in the brain. |

Enzyme Modulation and Signal Transduction Pathway Interventions

As an ester, this compound is likely subject to metabolic processes mediated by various enzymes in the body. The primary pathway for the metabolism of esters is hydrolysis, a reaction catalyzed by a class of enzymes known as carboxylesterases. These enzymes are abundant in the liver and other tissues and are responsible for breaking down esters into their constituent alcohol (propanol) and carboxylic acid (deca-2,4-dienoic acid). The rate and extent of this hydrolysis can influence the bioavailability and potential biological activity of the compound.

The biosynthesis of fruit esters like this compound in plants is catalyzed by alcohol acyltransferases (AATs). These enzymes facilitate the transfer of an acyl group from an acyl-CoA donor to an alcohol. While this is a synthetic pathway in plants, understanding these enzymes can provide insights into the structural features of esters that are recognized by enzymes.

Currently, there is a lack of specific research data on the direct modulatory effects of this compound on specific enzymes or its intervention in signal transduction pathways beyond the initial olfactory signaling cascade. It is plausible that the metabolic products of this compound hydrolysis, propanol (B110389) and deca-2,4-dienoic acid, could participate in various metabolic or signaling pathways. However, without dedicated studies on this compound, any such roles remain speculative.

| Enzyme Class | Potential Interaction | Outcome |

|---|---|---|

| Carboxylesterases | Hydrolysis of the ester bond | Metabolism to Propanol and Deca-2,4-dienoic acid |

| Alcohol Acyltransferases (AATs) | Biosynthesis (in plants) | Formation of this compound |

Further investigation is required to elucidate the specific interactions of this compound with human enzymes and to determine if it or its metabolites have any significant effects on cellular signaling pathways.

Computational Chemistry and Cheminformatics Analyses of Propyl Deca 2,4 Dienoate

Molecular Dynamics and Docking Simulations of Ligand-Protein Complexes

Molecular dynamics (MD) simulations and molecular docking are computational techniques used to predict the interaction between a small molecule (ligand), such as Propyl deca-2,4-dienoate, and a protein. These methods are instrumental in understanding the binding mechanisms that are fundamental to a molecule's biological activity or sensory perception.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. This methodology is critical in fields like drug discovery and toxicology to ascertain how a molecule might interact with biological receptors. In the context of this compound, docking could be employed to study its interaction with olfactory receptors or enzymes involved in its metabolic pathways.

A hypothetical docking study of this compound with a human olfactory receptor could yield data on binding affinity and the specific interactions driving the binding. Such a study would involve preparing the 3D structures of both the ligand and the protein, and then using a docking algorithm to sample a multitude of possible binding poses, which are then scored based on a scoring function.

Illustrative Docking Simulation Data for this compound with a Hypothetical Olfactory Receptor

| Binding Mode | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| 1 | -7.5 | TYR 112, PHE 201 | Pi-Pi Stacking |

| 2 | -7.2 | LEU 108, VAL 115 | Hydrophobic |

| 3 | -6.8 | SER 111 | Hydrogen Bond (with ester carbonyl) |

| 4 | -6.5 | ILE 205, ALA 208 | Van der Waals |

Note: The data presented in this table is hypothetical and for illustrative purposes only, demonstrating the type of results a molecular docking study would provide.

Molecular Dynamics Simulations

Key parameters analyzed in an MD simulation include Root Mean Square Deviation (RMSD) to assess the stability of the protein and ligand, Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein, and the number of hydrogen bonds over the simulation time.

Quantitative Structure-Property Relationship (QSPR) Modeling and Predictive Analytics

QSPR models are mathematical models that aim to predict the properties of a chemical compound based on its molecular structure. These models are built by finding a statistical relationship between a set of molecular descriptors and a specific property of interest. For this compound, QSPR modeling could be used to predict properties such as its boiling point, solubility, or even sensory attributes like odor intensity.

To develop a QSPR model, a dataset of molecules with known properties is required. Molecular descriptors, which are numerical representations of a molecule's structure, are calculated for each molecule in the dataset. These can include constitutional, topological, geometrical, and electronic descriptors. Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are then used to build the predictive model.

Hypothetical QSPR Model for Predicting Odor Threshold of Aliphatic Esters

A hypothetical QSPR model for predicting the odor threshold of a series of aliphatic esters, including this compound, might be represented by the following equation:

log(1/OT) = 1.2 * (logP) - 0.5 * (MW) + 0.8 * (TPSA) + 2.1

Where:

OT = Odor Threshold

logP = Partition coefficient (a measure of lipophilicity)

MW = Molecular Weight

TPSA = Topological Polar Surface Area

Calculated Molecular Descriptors for this compound

| Descriptor | Value |

| Molecular Weight ( g/mol ) | 210.31 |

| logP (Octanol-Water Partition Coefficient) | 4.5 |

| Topological Polar Surface Area (Ų) | 26.3 |

| Number of Rotatable Bonds | 9 |

| Hydrogen Bond Acceptors | 2 |

| Hydrogen Bond Donors | 0 |

Note: These descriptor values are computed from the molecule's structure and are used as inputs for QSPR models.

Predictive analytics, leveraging such QSPR models, can then be used to screen virtual libraries of related compounds to identify those with desired properties without the need for synthesis and experimental testing, thus accelerating the discovery process.

Quantum Mechanical Investigations of Electronic Structure and Reactivity

Quantum mechanics (QM) provides a fundamental understanding of the electronic structure and reactivity of molecules. Methods like Density Functional Theory (DFT) can be used to calculate a wide range of molecular properties with high accuracy. For this compound, QM calculations can elucidate its geometry, electronic properties, and reactivity.

Electronic Structure Analysis

QM calculations can determine the optimized molecular geometry of this compound, including bond lengths, bond angles, and dihedral angles. Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides insights into the molecule's reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Calculated Quantum Mechanical Properties for this compound

| Property | Value |

| Energy of HOMO (eV) | -6.5 |

| Energy of LUMO (eV) | -0.8 |

| HOMO-LUMO Gap (eV) | 5.7 |

| Dipole Moment (Debye) | 1.9 |

| Molar Refractivity (cm³/mol) | 64.16 |

Note: These values are hypothetical and represent typical outputs from quantum mechanical calculations.

Reactivity Analysis

Molecular Electrostatic Potential (MEP) maps can be generated from QM calculations to visualize the charge distribution on the molecule's surface. These maps reveal the electrophilic and nucleophilic sites, providing a guide to how the molecule might interact with other chemical species. For this compound, the MEP would likely show a negative potential around the oxygen atoms of the ester group, indicating these are sites for electrophilic attack.

Reactivity descriptors derived from QM calculations, such as chemical hardness, softness, and electrophilicity index, can further quantify the reactivity of this compound. This information is valuable for understanding its degradation pathways and its potential to participate in chemical reactions.

Research Applications and Model System Utility of Propyl Deca 2,4 Dienoate

Applications as a Model Compound in Organic Synthesis and Reaction Mechanism Studies

While the synthesis and reactions of unsaturated esters are a fundamental aspect of organic chemistry, specific research literature detailing the use of propyl deca-2,4-dienoate as a model compound for studying reaction mechanisms or developing new synthetic methodologies is not extensively available in publicly accessible scientific databases. The synthesis of related compounds, such as ethyl (E,Z)-2,4-decadienoate, is well-documented, often involving methods like the Wittig reaction or organometallic coupling reactions. These established synthetic routes could theoretically be adapted for the production of this compound by utilizing the corresponding propyl-containing reagents. However, dedicated studies that leverage the specific structural features of this compound to probe fundamental principles of organic reactions are not prominently featured in the current body of scientific literature.

Probing Chemoreception and Olfactory Biology with this compound

The most significant area of research involving this compound is in the field of insect chemoreception, particularly concerning the codling moth, Cydia pomonella, a major pest of pome fruit orchards. Propyl (E,Z)-2,4-decadienoate has been identified as a kairomone, a chemical substance emitted by one species that benefits another species that receives it. In this context, it acts as a lure, attracting both male and female codling moths.

Research has focused on the application of this compound in insect pest management, specifically for monitoring codling moth populations. Studies have been conducted to evaluate its efficacy as a lure in traps, often in comparison to or in combination with other attractants like the sex pheromone (codlemone) and the more commonly studied ethyl (2E,4Z)-2,4-decadienoate, also known as the "pear ester".

Field trials have demonstrated that lures containing propyl (E,Z)-2,4-decadienoate can effectively attract codling moths. In some studies, high-dose lures of the propyl ester were found to be comparable to sex pheromone lures in detecting the initial flight of the spring generation of codling moths. Furthermore, no significant difference in the moth catch was observed between high-dose propyl and ethyl ester lures. However, other research has indicated that the ethyl ester may elicit a stronger capture response in codling moths compared to the propyl, methyl, butyl, and hexyl analogues. The (E,Z) geometric isomers of these esters have been shown to be significantly more attractive than the (E,E) isomers.

The table below summarizes comparative findings from studies evaluating this compound as a lure for the codling moth.

| Lure Component(s) | Target Pest | Key Findings |

| Propyl (E,Z)-2,4-decadienoate | Cydia pomonella (Codling Moth) | Effective as a kairomone lure for both sexes. High-dose lures showed comparable performance to sex pheromone lures for detecting the first spring flight. |

| Ethyl (E,Z)-2,4-decadienoate vs. Propyl (E,Z)-2,4-decadienoate | Cydia pomonella | No significant difference in moth catch between 40.0 mg propyl and ethyl ester lures was found in one study. Another study reported that the ethyl ester exceeded the propyl ester in eliciting capture responses. |

| Ethyl (E,Z)-2,4-decadienoate and Propyl (E,Z)-2,4-decadienoates | Cydia pomonella | Increasing the lure loading to 40.0 mg of either the ethyl or propyl ester significantly increased male and total moth catch in certain experiments. |

These studies underscore the utility of this compound as a valuable tool in probing the olfactory biology of the codling moth. Its effectiveness as a kairomone allows researchers to investigate the specific chemical cues that insects use to locate host plants and mates, contributing to the development of more effective and environmentally benign pest management strategies.

Investigations into Biological Modulatory Roles

Beyond its well-documented role as an insect kairomone, information regarding other biological modulatory roles of this compound is limited in the available scientific literature. While the related ethyl ester has been studied for its effects on insect oviposition, with laboratory assays showing it can stimulate egg-laying in codling moths, similar dedicated studies on the propyl ester are not as prevalent. The primary focus of research on this compound has remained within the scope of its olfactory-mediated effects on insect behavior. Further investigations would be necessary to determine if it possesses other, more subtle, biological modulatory activities in either insects or other organisms.

Q & A

Q. What are the established methods for synthesizing propyl deca-2,4-dienoate, and how can purity be validated?

this compound is typically synthesized via acid-catalyzed esterification of deca-2,4-dienoic acid with propanol. Key steps include refluxing the reactants with a catalytic amount of sulfuric acid or using coupling agents like DCC (dicyclohexylcarbodiimide) for higher efficiency. Purity validation requires gas chromatography-mass spectrometry (GC-MS) to confirm molecular weight and structural integrity, coupled with nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify double-bond geometry and ester linkage .

Q. How should this compound be stored to maintain stability during experimental workflows?

Stability studies suggest storage under inert atmospheres (argon or nitrogen) at temperatures below 4°C to prevent oxidation of the conjugated diene system. Light-sensitive degradation is minimized using amber glassware. Regular stability checks via thin-layer chromatography (TLC) or HPLC are recommended to detect hydrolysis or polymerization byproducts .

Q. What analytical techniques are critical for characterizing degradation products of this compound in environmental studies?

High-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) is essential for identifying oxidative or hydrolytic degradation products. For structural elucidation, Fourier-transform infrared spectroscopy (FTIR) can track carbonyl group formation, while UV-Vis spectroscopy monitors conjugated diene depletion .

Advanced Research Questions

Q. What experimental designs resolve contradictions in reported toxicity data for this compound?

Discrepancies in toxicity studies (e.g., LD₅₀ variations) often arise from differences in model organisms, exposure routes, or compound purity. A tiered approach is recommended:

Q. How can bacterial degradation pathways inform bioremediation strategies for this compound contamination?

Bacterial enzymes such as 2-hydroxypenta-2,4-dienoate hydratase (BphH) and 4-hydroxy-2-oxovalerate aldolase (BphJ), known to degrade structurally similar esters, can be engineered into microbial consortia. Aerobic degradation pathways involve initial hydrolysis of the ester bond, followed by β-oxidation of the dienoate backbone. Metagenomic screening of contaminated sites identifies native degraders, which are then optimized via plasmid-borne gene overexpression .

Q. What computational methods predict the enzymatic interactions of this compound with oxidoreductases?

Molecular docking simulations (e.g., AutoDock Vina) using crystal structures of NADP+-dependent reductases (e.g., EC 1.3.1.40) model substrate binding. Quantum mechanical/molecular mechanical (QM/MM) calculations further elucidate electron transfer mechanisms at the diene moiety. Experimental validation involves kinetic assays measuring NADPH depletion rates .

Q. How do structural modifications of this compound alter its bioactivity in agrochemical applications?

Systematic SAR (structure-activity relationship) studies focus on:

- Chain length : Varying the alkyl group (e.g., methyl vs. propyl) modulates lipophilicity and membrane permeability.

- Double-bond geometry : Cis-trans isomerism affects binding to target enzymes like lipoxygenases.

- Functional groups : Introducing electron-withdrawing groups (e.g., nitro) enhances electrophilic reactivity. Biological assays (e.g., insecticidal activity against Spodoptera frugiperda) quantify these effects .

Methodological Notes for Data Interpretation

- Contradictory Kinetic Data : When enzyme inhibition studies yield conflicting values, assess assay conditions (pH, ionic strength) and confirm substrate solubility using surfactants or co-solvents .

- Environmental Half-Life Discrepancies : Differences in soil vs. aquatic degradation rates necessitate site-specific microcosm experiments with isotope-labeled this compound (¹⁴C tracking) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.